2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride
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Overview
Description
2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a naphthalene ring attached to an imidazole ring through a methylene bridge. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride typically involves the reaction of naphthalene-1-carbaldehyde with ethylenediamine under acidic conditions to form the imidazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the imidazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthalene and imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the production of various chemical intermediates and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it can inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Naphazoline hydrochloride: Another imidazole derivative with similar structural features.
Naftifine: A naphthalene derivative used as an antifungal agent.
Butenafine: A benzylamine antifungal agent with a naphthalene moiety.
Uniqueness
2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride is unique due to its specific combination of a naphthalene ring and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
307942-32-1 |
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Molecular Formula |
C14H15ClN2 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-8,14,16H,9-10H2;1H |
InChI Key |
YUGHFHZGWRRGFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC(N1)CC2=CC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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